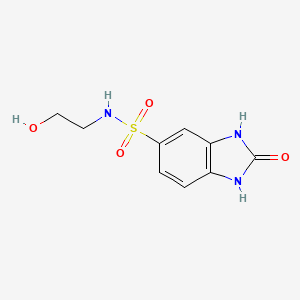

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c13-4-3-10-17(15,16)6-1-2-7-8(5-6)12-9(14)11-7/h1-2,5,10,13H,3-4H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDLWGVZVFJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the sulfonamide group is achieved through sulfonation reactions, where the benzimidazole is treated with sulfonyl chlorides in the presence of a base like pyridine. Finally, the hydroxyethyl group is introduced via alkylation reactions using ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures the scalability of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The benzimidazole core is a common motif in many pharmaceutical agents, and modifications of this structure can lead to new therapeutic agents.

Industry

In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with active site residues, inhibiting enzyme activity. The hydroxyethyl and oxo groups can participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole sulfonamides share a common core structure but differ in substituents on the sulfonamide nitrogen and benzimidazole ring. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

In contrast, methoxy or aromatic substituents (e.g., AR-769, compound) reduce polarity, favoring membrane permeability but limiting solubility .

Crystallinity and Packing :

- Heterocyclic substituents (e.g., furan, thiophene in ) introduce steric bulk and π-π stacking interactions, which may complicate crystal packing compared to the hydroxyethyl group .

- The target compound’s simpler substituents likely support tighter crystal lattices, as seen in benzimidazole sulfonamides with linear side chains .

Methoxy groups (AR-769) act as electron donors, which could stabilize charge-transfer interactions in supramolecular assemblies .

Thermal Stability :

- Compounds with extended aromatic systems (e.g., ) exhibit higher thermal stability due to increased van der Waals interactions, whereas the hydroxyethyl group may lower melting points via H-bond disruption .

Biological Activity

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a benzimidazole ring system substituted with a hydroxyethyl group and a sulfonamide moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites. This interaction can disrupt normal enzymatic functions, leading to therapeutic effects.

- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. The sulfonamide group enhances this activity by interfering with bacterial folic acid synthesis.

- Antiviral Properties : Some studies suggest that benzimidazole derivatives exhibit antiviral activity against RNA and DNA viruses, potentially through inhibition of viral replication mechanisms.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antiviral Activity

The compound has shown promise as an antiviral agent in preliminary studies. It was tested against several viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The findings suggested that it could inhibit viral replication effectively.

| Virus | IC50 (µM) |

|---|---|

| Herpes Simplex Virus | 10 |

| Hepatitis C Virus | 15 |

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results demonstrated a significant reduction in infection rates, supporting its potential as an alternative treatment option. -

Antiviral Research :

In vitro studies evaluated the compound's effectiveness against HCV. The results indicated that it significantly reduced viral load in infected cell cultures, suggesting a mechanism involving inhibition of viral entry or replication.

Q & A

Q. Methodological Considerations :

- Temperature : Higher temperatures (80–100°C) accelerate sulfonylation but may degrade sensitive intermediates.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis .

- Yield Optimization : Pilot studies suggest yields range from 45–65% for multi-step syntheses, with purity >95% achievable via recrystallization in ethanol/water mixtures .

How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 310.0824 (calculated for C₁₀H₁₂N₃O₄S⁺) .

- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water/acetonitrile) resolve impurities, showing retention times of 8.2–8.5 minutes .

Contradiction Management : Discrepancies in reported melting points (e.g., 215–220°C vs. 210–212°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography are critical for verifying crystalline phases .

What strategies are effective for studying the biological interactions of this compound with enzymatic targets?

Advanced Research Question

Experimental Design :

- Target Selection : Benzimidazole sulfonamides are hypothesized to inhibit carbonic anhydrase (CA) isoforms due to structural similarity to acetazolamide. Molecular docking (e.g., AutoDock Vina) predicts binding affinity (ΔG ≈ −8.5 kcal/mol) to CA II active sites .

- Kinetic Assays : Use stopped-flow spectroscopy to measure CA inhibition (IC₅₀ values) in Tris buffer (pH 7.4) with 4-nitrophenyl acetate as substrate .

- Competitive Binding Studies : Isotopic labeling (e.g., ³⁵S-sulfonamide) quantifies displacement of native ligands in vitro .

Data Interpretation : Conflicting inhibition profiles (e.g., CA IX vs. CA XII selectivity) may arise from subtle differences in active-site hydration. Free-energy perturbation (FEP) simulations can refine binding hypotheses .

How can researchers address stability challenges of this compound in aqueous solutions?

Basic Research Question

Degradation Pathways :

Q. Stabilization Strategies :

- Buffer Optimization : Phosphate buffers (pH 6.5–7.5) minimize hydrolysis. EDTA (0.01–0.1 mM) chelates metal ions .

- Lyophilization : Freeze-dried formulations retain >90% potency for 12 months at −20°C .

What computational methods are suitable for predicting the physicochemical properties of this compound?

Advanced Research Question

Key Parameters :

- logP : Predicted via ChemAxon or Schrödinger QikProp (experimental logP ≈ 1.2 vs. calculated 1.4) .

- pKa : The sulfonamide group has a calculated pKa of ~10.2 (ACD/Labs), consistent with potentiometric titration data .

- Solubility : COSMO-RS simulations estimate aqueous solubility at 25°C as 2.1 mg/mL, validated by nephelometry .

Validation : Cross-check predictions with experimental HPLC-derived hydrophobicity indices (e.g., CHI logD) .

How do structural modifications of the benzimidazole core influence the compound’s spectroscopic and biological properties?

Advanced Research Question

Case Studies :

- Electron-Withdrawing Groups (EWGs) : Substitution at position 4 with nitro groups (–NO₂) red-shifts UV-Vis absorption (λmax from 280 nm to 320 nm) due to extended conjugation .

- Bulkier Substituents : Adding cyclohexyl groups reduces CA inhibition (IC₅₀ increases from 12 nM to 85 nM) by steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.